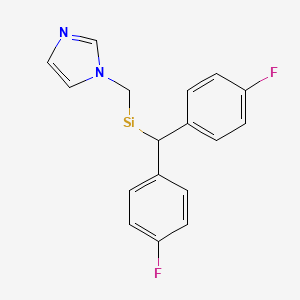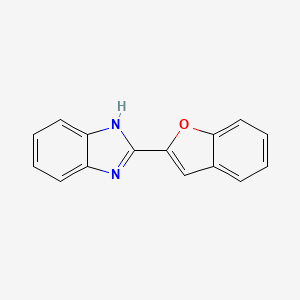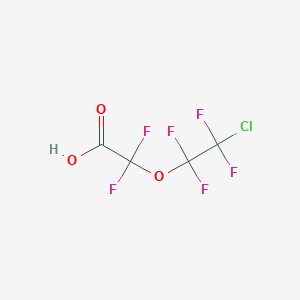
Cobalt, bis(ethylenediamine)(mercurictetrathiocyanato)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt, bis(ethylenediamine)(mercurictetrathiocyanato)- is a coordination compound that features cobalt as the central metal ion, coordinated with ethylenediamine and mercurictetrathiocyanato ligands. Coordination compounds like this one are known for their diverse structures and properties, making them valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cobalt, bis(ethylenediamine)(mercurictetrathiocyanato)- typically involves the reaction of cobalt salts with ethylenediamine and mercurictetrathiocyanato ligands under controlled conditions. The process generally includes:
Dissolving cobalt salts: (such as cobalt chloride) in water.
Adding ethylenediamine: to the solution to form the bis(ethylenediamine)cobalt complex.
Introducing mercurictetrathiocyanato: to the mixture, allowing the formation of the final coordination compound.
Industrial Production Methods
Industrial production methods for such coordination compounds often involve large-scale reactions in reactors with precise control over temperature, pH, and concentration to ensure high yield and purity. The use of automated systems for mixing and monitoring can enhance efficiency and consistency.
化学反应分析
Types of Reactions
Cobalt, bis(ethylenediamine)(mercurictetrathiocyanato)- can undergo various chemical reactions, including:
Oxidation and Reduction: The cobalt center can participate in redox reactions, altering its oxidation state.
Substitution: Ligands in the coordination sphere can be replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or hydrazine.
Substitution reactions: Often involve other ligands like ammonia or phosphines.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state cobalt complexes, while substitution reactions may produce new coordination compounds with different ligands.
科学研究应用
Cobalt, bis(ethylenediamine)(mercurictetrathiocyanato)- has several scientific research applications:
Chemistry: Used as a model compound to study coordination chemistry and ligand exchange reactions.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in catalysis and materials science for its unique chemical properties.
作用机制
The mechanism of action of cobalt, bis(ethylenediamine)(mercurictetrathiocyanato)- involves its ability to coordinate with various ligands and participate in redox reactions. The cobalt center can interact with molecular targets, influencing biochemical pathways and cellular functions. For example, its antimicrobial activity may be related to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes.
相似化合物的比较
Similar Compounds
Cobalt(III) dicarboxylato bis-ethylenediamine nitrates: Similar in structure but with different ligands.
Cobalt(III) ammine complexes: Such as [Co(NH3)6]3+, which also feature cobalt in a high oxidation state with different ligands.
Uniqueness
Cobalt, bis(ethylenediamine)(mercurictetrathiocyanato)- is unique due to the presence of both ethylenediamine and mercurictetrathiocyanato ligands, which confer distinct chemical and physical properties
属性
| 80732-89-4 | |
分子式 |
C8H16CoHgN8S4 |
分子量 |
612.1 g/mol |
IUPAC 名称 |
cobalt(2+);ethane-1,2-diamine;mercury(2+);tetrathiocyanate |
InChI |
InChI=1S/2C2H8N2.4CHNS.Co.Hg/c2*3-1-2-4;4*2-1-3;;/h2*1-4H2;4*3H;;/q;;;;;;2*+2/p-4 |
InChI 键 |
UMXLUQOARRCWKQ-UHFFFAOYSA-J |
规范 SMILES |
C(CN)N.C(CN)N.C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[Co+2].[Hg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422698.png)

